molecular formula C19H22N3O4P B11416753 Diethyl {2-phenyl-5-[(pyridin-3-ylmethyl)amino]-1,3-oxazol-4-yl}phosphonate

Diethyl {2-phenyl-5-[(pyridin-3-ylmethyl)amino]-1,3-oxazol-4-yl}phosphonate

Cat. No.: B11416753
M. Wt: 387.4 g/mol
InChI Key: CEJVNKMRXUZLGL-UHFFFAOYSA-N
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Description

DIETHYL (2-PHENYL-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL)PHOSPHONATE is a complex organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a phosphonate group, an oxazole ring, and a pyridine moiety. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIETHYL (2-PHENYL-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL)PHOSPHONATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.

    Introduction of the Pyridine Moiety: The pyridine moiety can be introduced via a nucleophilic substitution reaction using a pyridine derivative.

    Attachment of the Phosphonate Group: The phosphonate group is introduced through a phosphorylation reaction using diethyl phosphite and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

DIETHYL (2-PHENYL-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL)PHOSPHONATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxazole N-oxides, while reduction may yield reduced derivatives of the oxazole ring.

Scientific Research Applications

DIETHYL (2-PHENYL-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL)PHOSPHONATE has a wide range of applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its biological activities.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its interactions with biological targets and pathways.

    Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of DIETHYL (2-PHENYL-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL)PHOSPHONATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • DIETHYL (2-PHENYL-5-{[(PYRIDIN-2-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL)PHOSPHONATE
  • DIETHYL (2-PHENYL-5-{[(PYRIDIN-4-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL)PHOSPHONATE

Uniqueness

DIETHYL (2-PHENYL-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL)PHOSPHONATE is unique due to the specific positioning of the pyridine moiety, which can influence its reactivity and biological activity

Properties

Molecular Formula

C19H22N3O4P

Molecular Weight

387.4 g/mol

IUPAC Name

4-diethoxyphosphoryl-2-phenyl-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine

InChI

InChI=1S/C19H22N3O4P/c1-3-24-27(23,25-4-2)19-18(21-14-15-9-8-12-20-13-15)26-17(22-19)16-10-6-5-7-11-16/h5-13,21H,3-4,14H2,1-2H3

InChI Key

CEJVNKMRXUZLGL-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(OC(=N1)C2=CC=CC=C2)NCC3=CN=CC=C3)OCC

Origin of Product

United States

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